2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2λ6-thia-7-azaspiro[3.5]nonane 2,2-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-7(6-11)1-3-8-4-2-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFUXNPZRKAKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CS(=O)(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a suitable amine in the presence of a cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the spirocyclic structure can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
- CAS Registry Number : 2172098-44-9
- Molecular Formula: C₇H₁₂ClNO₂S (inferred from structural analysis)
- Structural Features : A spirocyclic compound containing a sulfur atom (as a sulfone group, S=O₂) and a nitrogen atom within a bicyclic framework. The hydrochloride salt enhances stability and solubility for industrial applications.
Applications :
Primarily used as an intermediate in pharmaceutical synthesis, agrochemicals, and specialty chemicals. Its spirocyclic structure contributes to unique conformational properties, making it valuable in drug design for targeting rigid binding pockets .
Commercial Availability :
Supplied globally by companies such as Henan Yifa Chemical Co. (China), Taiyuan Pharmaceutical Co. (China), and Synthesia a.s. (Czech Republic), with certifications including REACH and ISO .
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table compares this compound with three structurally similar hydrochlorides:
Key Observations :
- The spirocyclic sulfone in the target compound distinguishes it from monocyclic analogs like N-Methylazetidin-3-amine HCl, which lacks rigidity and sulfone groups .
- The 7-amino derivative introduces a reactive primary amine, broadening its utility in coupling reactions compared to the parent compound .
Physicochemical and Industrial Properties
Notes:
- The hydrochloride salt form improves solubility across all compounds, but steric effects in the tetramethylcyclohexyl derivative reduce solubility in aqueous media .
Biological Activity
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound has gained attention in the field of medicinal chemistry for its potential biological activities, particularly as a bioactive molecule with antimicrobial and anticancer properties.
- Chemical Formula : C7H14ClNO2S
- Molecular Weight : 211.71 g/mol
- CAS Number : 1936547-59-9
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzyme activity and receptor interactions. These interactions may lead to modulation of biological pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that compounds similar to 2-Thia-7-azaspiro[3.5]nonane exhibit significant antimicrobial properties. The presence of sulfur in the structure is believed to enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anticancer Potential
Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. The unique spirocyclic structure may facilitate interactions with cellular targets involved in cell cycle regulation and apoptosis pathways.
Study on GPR119 Agonists
A study focused on the design and synthesis of a series of 7-azaspiro[3.5]nonane derivatives, including compounds structurally related to 2-Thia-7-azaspiro[3.5]nonane, demonstrated that certain derivatives acted as potent GPR119 agonists, showing favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models . This suggests potential therapeutic applications in metabolic disorders.
Antioxidant Activity
Another investigation highlighted the antioxidant properties of thiazolidine derivatives, suggesting that compounds like 2-Thia-7-azaspiro[3.5]nonane could mitigate oxidative stress in cellular environments . This property is crucial for developing treatments aimed at diseases characterized by oxidative damage.
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Thia-7-azaspiro[3.5]nonane | Contains sulfur and nitrogen; spirocyclic | Antimicrobial, anticancer potential |
| 2-Oxa-7-azaspiro[3.5]nonane | Oxygen instead of sulfur; similar structure | Antimicrobial activity |
| Thiazolidine derivatives | Various substitutions; related structural motifs | Antioxidant properties |
Q & A
Q. What are the recommended synthetic routes for 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride, and how can reaction efficiency be optimized?
A two-step approach is typically employed: (1) Cyclization of a thiol-containing precursor with a ketone or aldehyde under acidic conditions to form the spirocyclic core, followed by (2) oxidation of the sulfur atom using H2O2 or m-CPBA to generate the sulfone. The hydrochloride salt is obtained via precipitation with HCl. Reaction efficiency can be improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of oxidant) and monitoring intermediates via TLC (hexane:ethyl acetate, 9:1) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of techniques:
- HPLC-MS : To confirm molecular weight (C7H12ClNO2S2, theoretical [M+H]<sup>+</sup> = 265.1) and detect impurities (≥98% purity threshold) .
- XRD or NMR : Resolve sp<sup>3</sup> hybridization at the sulfur atom (δS ~110 ppm in <sup>13</sup>C NMR) and verify the spirocyclic conformation .
Q. What are the critical parameters for purifying this compound on a preparative scale?
- Solvent system : Use ethanol/water (3:1) for recrystallization to remove unreacted precursors.
- Column chromatography : Employ silica gel with dichloromethane:methanol (95:5) to isolate the hydrochloride salt.
- Hygroscopicity control : Store under inert gas due to the compound’s sensitivity to moisture .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting sigma receptors?
Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to sigma-1/2 receptors. Focus on the spirocyclic scaffold’s conformational flexibility and electrostatic interactions with key residues (e.g., Glu172 in sigma-1). Compare with 2,7-diazaspiro[3.5]nonane derivatives, which show mixed agonist/antagonist profiles .
Q. What experimental strategies resolve contradictions in biological activity data across spirocyclic analogs?
- Functional assays : Compare intrinsic activity (e.g., calcium flux assays) to distinguish agonists vs. antagonists.
- Metabolic stability tests : Incubate derivatives with liver microsomes to identify pharmacokinetic outliers.
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the sulfone) with receptor selectivity .
Q. How does the hydrochloride salt form influence stability under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. The hydrochloride salt enhances aqueous solubility (>50 mg/mL) but may hydrolyze in basic media (pH >8). Monitor via <sup>1</sup>H NMR for de-sulfonation byproducts .
Q. What methods validate enantiopure synthesis of this chiral spirocyclic compound?
- Chiral HPLC : Use a Chiralpak AD-H column (heptane:isopropanol, 80:20) to separate enantiomers.
- Optical rotation : Compare experimental [α]D<sup>20</sup> with literature values (e.g., +15° to +25° for R-configuration).
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
